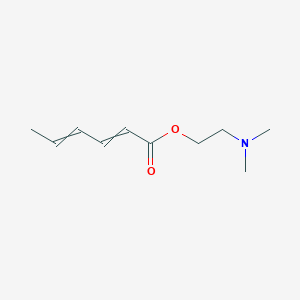
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. DMXAA was first identified in 1998 as a potent inducer of tumor necrosis factor-alpha (TNF-α) in murine macrophages. Since then, DMXAA has been shown to have a broad range of anti-tumor effects, making it a promising candidate for cancer therapy.
Wirkmechanismus
The exact mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is not fully understood. However, it is known to activate the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other cytokines. This results in the activation of immune cells, leading to the destruction of tumor cells.
Biochemische Und Physiologische Effekte
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been shown to have a number of biochemical and physiological effects. It induces the production of TNF-α in macrophages, leading to the destruction of tumor blood vessels and subsequent tumor cell death. N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has also been shown to have direct cytotoxic effects on tumor cells, and to enhance the activity of other anti-cancer agents. Additionally, N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been shown to induce the production of type I interferons and other cytokines, leading to the activation of immune cells and subsequent tumor cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide in lab experiments is its potent anti-tumor activity. It has been shown to be effective against a broad range of tumor types, making it a promising candidate for cancer therapy. However, N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has some limitations. It has been shown to have significant toxicity in some animal models, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are a number of future directions for research on N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide. One area of focus is the development of more potent and selective STING agonists, which could be used for cancer therapy. Another area of focus is the development of combination therapies that include N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, which could enhance its anti-tumor activity. Additionally, research is needed to better understand the mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, and to identify biomarkers that could be used to predict response to treatment.
Synthesemethoden
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide can be synthesized using a variety of methods, including the reaction of 5,6-dimethyl-2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate, followed by reaction with hydroxylamine hydrochloride and acetic anhydride. Another method involves the reaction of 5,6-dimethyl-2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate, followed by reaction with hydroxylamine hydrochloride and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis factor-alpha (TNF-α) production in macrophages, leading to the destruction of tumor blood vessels and subsequent tumor cell death. N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has also been shown to have direct cytotoxic effects on tumor cells, and to enhance the activity of other anti-cancer agents.
Eigenschaften
Produktname |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide |
|---|---|
Molekularformel |
C15H13N3O2S |
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C15H13N3O2S/c1-8-6-11-12(7-9(8)2)21-15(17-11)18-14(20)10-4-3-5-16-13(10)19/h3-7H,1-2H3,(H,16,19)(H,17,18,20) |
InChI-Schlüssel |
RZEVQIPJXNMJPS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=CNC3=O |
Kanonische SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=CNC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B231101.png)


![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B231110.png)
![8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)





